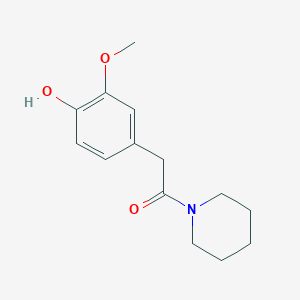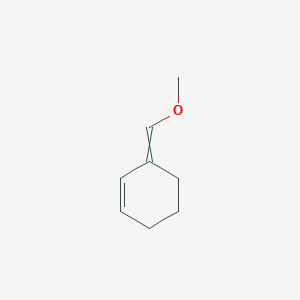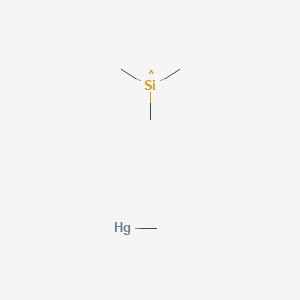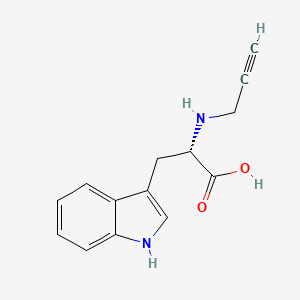
N-Prop-2-yn-1-yl-L-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Prop-2-yn-1-yl-L-tryptophan is a derivative of the amino acid tryptophan, where the indole nitrogen is substituted with a prop-2-yn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Prop-2-yn-1-yl-L-tryptophan typically involves the alkylation of L-tryptophan with propargyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Prop-2-yn-1-yl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The propargyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Applications De Recherche Scientifique
N-Prop-2-yn-1-yl-L-tryptophan has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-Prop-2-yn-1-yl-L-tryptophan involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The propargyl group can participate in covalent bonding with active site residues, leading to enzyme inhibition or modification .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Prop-2-yn-1-yl-aniline
- N-Prop-2-yn-1-yl-pyridine
- N-Prop-2-yn-1-yl-phenylalanine
Uniqueness
N-Prop-2-yn-1-yl-L-tryptophan is unique due to its combination of the tryptophan scaffold with a propargyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo specific reactions and interact with biological targets makes it a valuable compound for research and development .
Propriétés
Numéro CAS |
42568-17-2 |
|---|---|
Formule moléculaire |
C14H14N2O2 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
(2S)-3-(1H-indol-3-yl)-2-(prop-2-ynylamino)propanoic acid |
InChI |
InChI=1S/C14H14N2O2/c1-2-7-15-13(14(17)18)8-10-9-16-12-6-4-3-5-11(10)12/h1,3-6,9,13,15-16H,7-8H2,(H,17,18)/t13-/m0/s1 |
Clé InChI |
ZTQMVHWFNNOQFT-ZDUSSCGKSA-N |
SMILES isomérique |
C#CCN[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
SMILES canonique |
C#CCNC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate](/img/structure/B14649433.png)
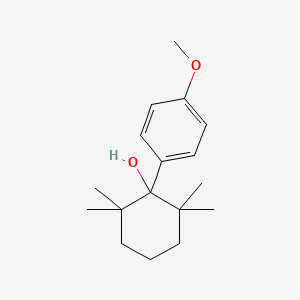
![[1,1'-Biphenyl]-2-amine, 2'-azido-](/img/structure/B14649440.png)

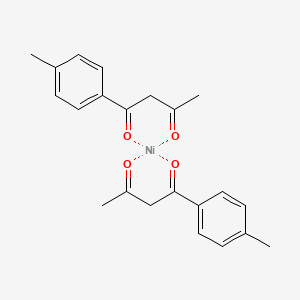
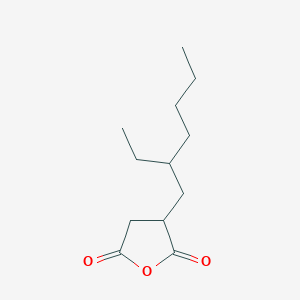
![Dimethyl[3-(phenylphosphanyl)propyl]germyl](/img/structure/B14649468.png)
